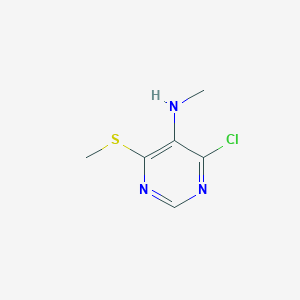
4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine” is a halogenated heterocycle and a useful synthesis intermediate . It is also known by other names such as “4-Chloro-6-methyl-2-pyrimidinamine” and "2-Amino-4-chloro-6-methylpyrimidine" .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6ClN3S . The molecular weight is 175.639 . The structure can be represented by the SMILES string: CNc1cc(Cl)ncn1 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the retrieved papers, pyrimidine derivatives are known to undergo various reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 138-142 °C . It has a molecular weight of 143.57 and an empirical formula of C5H6ClN3 .Applications De Recherche Scientifique
Synthesis and Characterization of Pyrimidinamines and Their Derivatives
Research on 4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine and its derivatives has led to advancements in the synthesis and characterization of various pyrimidinamines. Schmidt (2002) investigated the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides through nucleophilic substitution, highlighting the influence of electronic or kinetic stabilization effects on the reaction outcomes Synthesis and characterization of stable betainic pyrimidinaminides.
Antimicrobial and Antitumor Properties
The exploration of antimicrobial and antitumor properties of pyrimidinamine derivatives has been a significant area of research. Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, demonstrating the antitumor properties of these compounds through pharmacological studies Synthesis and antitumor activity of new 5-(4-alkoxybenzyl)pyrimidines. Additionally, El‐Wahab et al. (2015) incorporated pyrimidine derivatives into polyurethane varnish and printing ink paste, showing promising antimicrobial effects against various microbial strains Synthesis and evaluation of new anti-microbial additive based on pyrimidine derivative.
Synthesis of Substituted Pyrimidines and Thiazolo[5,4-d]pyrimidines
Harnden and Hurst (1990) focused on the synthesis of substituted pyrimidines and thiazolo[5,4-d]pyrimidines, utilizing 5-amino-2-methylthiazolo[5,4-d]pyrimidine-7-thiol for preparing novel pyrimidine derivatives. Their work demonstrates the versatility of pyrimidin-5-amine in synthesizing various heterocyclic compounds with potential chemical and biological applications The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines.
Antihypertensive Activity of Pyrimidine Derivatives
The antihypertensive properties of pyrimidine derivatives have also been explored. Bennett et al. (1981) prepared and evaluated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, finding that some compounds notably lowered blood pressure in spontaneously hypertensive rats, suggesting potential applications in developing new antihypertensive drugs Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCSPUOYKXVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)
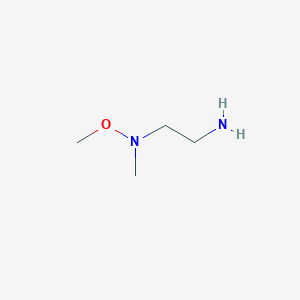
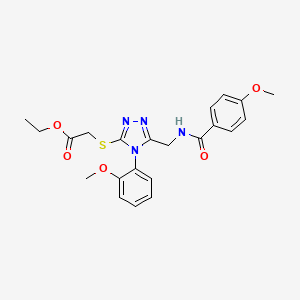
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
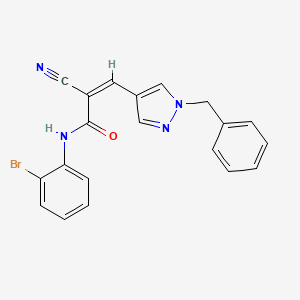
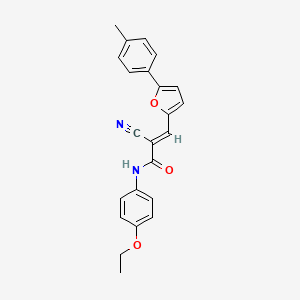

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
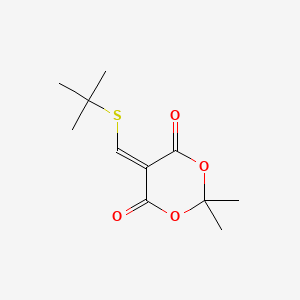
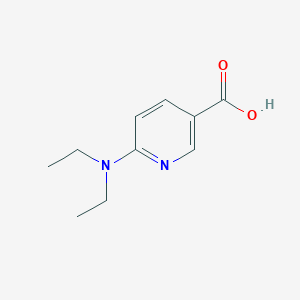
![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)
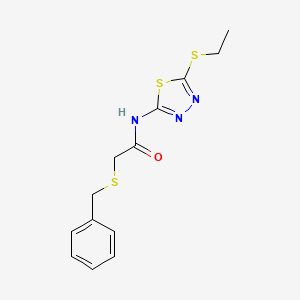
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)